4-Iodobutyl Pivalate
Overview
Description
4-Iodobutyl Pivalate is a chemical compound with the molecular formula C9H17IO2 and a molecular weight of 284.14 . It is primarily used for research and development purposes .
Molecular Structure Analysis
The linear formula of this compound is C9H17IO2 . The exact mass of the compound is 284.027313 Da .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a density of 1.425g/cm3, a boiling point of 262.025ºC at 760 mmHg, and a flash point of 112.269ºC .Scientific Research Applications
Synthesis and Chemical Stability
One study focused on the synthesis and evaluation of various esters, including pivalyl ester, as potential ophthalmic prodrugs, highlighting the importance of chemical stability and lipophilicity in drug design (Niemi et al., 2005). This research suggests that ester compounds, by analogy, like 4-Iodobutyl Pivalate, could be explored for their potential as prodrugs, taking advantage of their stability and lipophilicity for medical applications (Niemi et al., 2005).
Catalytic Applications
Another study demonstrated the use of pivalic acid in palladium-catalyzed benzene arylation, incorporating catalytic pivalic acid as a proton shuttle and a key element in catalyst design (Lafrance & Fagnou, 2006). This indicates that pivalic acid derivatives, such as this compound, might be investigated for their roles in catalytic reactions, potentially facilitating or enhancing chemical synthesis processes (Lafrance & Fagnou, 2006).
Nanoparticle and Polymer Applications
Research on the synthesis of poly(vinyl pivalate)-based magnetic nanocomposites through suspension polymerization process illustrates the development of new materials for biomedical applications (Araujo et al., 2015). This suggests that compounds like this compound could be relevant in the synthesis of nanocomposites or polymers, potentially for use in medical devices or treatments (Araujo et al., 2015).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-iodobutyl 2,2-dimethylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17IO2/c1-9(2,3)8(11)12-7-5-4-6-10/h4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGIGUULSKMFMTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OCCCCI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17IO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30474199 | |
Record name | 4-Iodobutyl Pivalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30474199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82131-05-3 | |
Record name | 4-Iodobutyl Pivalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30474199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.